6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
Molecular Formula |
C13H11ClN4O2 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
6-chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H11ClN4O2/c1-19-8-3-4-9(10(7-8)20-2)13-16-15-12-6-5-11(14)17-18(12)13/h3-7H,1-2H3 |
InChI Key |
VEMGJMUKUMIMFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-Chloro-6-Hydrazinopyridazine
3,6-Dichloropyridazine is treated with excess hydrazine hydrate in ethanol under reflux to yield 3-chloro-6-hydrazinopyridazine[^1][^2].
- Solvent : Ethanol
- Temperature : 80–100°C
- Time : 2–4 hours
- Yield : ~85–90%[^2]
Step 2: Condensation with 2,4-Dimethoxybenzaldehyde
The hydrazine intermediate reacts with 2,4-dimethoxybenzaldehyde to form a hydrazone.
- Solvent : Ethanol or methanol
- Catalyst : Acetic acid (5–10 mol%)
- Temperature : Room temperature to 60°C
- Time : 12–24 hours[^3]
Step 3: Oxidative Cyclization
The hydrazone undergoes oxidative cyclization using agents such as bromine in acetic acid (Br₂/AcOH) or lead tetraacetate to form the triazolopyridazine core[^2][^4].
- Oxidant : Br₂/AcOH (1:1 v/v)
- Temperature : 60–80°C
- Time : 1–3 hours
- Yield : ~50–65% (estimated)[^4]
Direct Cyclization via Carboxylic Acid Derivatives
This route employs acyl hydrazides derived from carboxylic acids for triazole ring formation.
Step 1: Synthesis of 2,4-Dimethoxybenzoyl Chloride
2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.
- Solvent : Toluene or dichloromethane
- Temperature : 60–80°C
- Time : 2–4 hours
- Yield : ~90–95%[^5]
Step 2: Formation of Acyl Hydrazide
3-Chloro-6-hydrazinopyridazine reacts with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine).
- Solvent : Dichloromethane or tetrahydrofuran
- Base : Triethylamine (2 equivalents)
- Temperature : 0°C to room temperature
- Time : 4–6 hours[^6]
Step 3: Cyclization with POCl₃
The acyl hydrazide undergoes cyclization in phosphoryl chloride (POCl₃) to form the triazolopyridazine ring[^6].
- Reagent : POCl₃ (excess)
- Temperature : 100–120°C
- Time : 6–12 hours
- **Yield
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly as an anticancer and antimicrobial compound.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to upregulate pro-apoptotic proteins and downregulate pro-survival proteins, contributing to its anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- PDE4 Selectivity : The 2,4- or 2,5-dimethoxyphenyl groups (as in 18 ) enhance PDE4 isoform selectivity due to optimal hydrophobic and hydrogen-bonding interactions .
- DPP-4 Inhibition: m-Tolyl substitution (methylphenyl) at R3 improves insulinotropic activity, suggesting substituent bulk influences target engagement .
- BRD4 Inhibition : Cyclopropyl or trifluoromethyl groups at R3 paired with piperazine/amine R6 substituents yield micromolar inhibitors, highlighting the importance of balanced lipophilicity .
Physicochemical Properties
Table 2: Lipophilicity and Solubility Trends
| Compound Type | logP (Predicted) | Solubility (DMSO) | Key Substituent Impact |
|---|---|---|---|
| 2,4-Dimethoxyphenyl derivatives | Moderate (~2.5) | High | Methoxy groups improve water solubility |
| Chloromethyl analogs | High (~3.0) | Low | Chlorine increases lipophilicity |
| Trifluoromethyl derivatives | High (~3.2) | Moderate | Fluorine enhances membrane permeability |
Note: The target compound’s dimethoxyphenyl group balances lipophilicity and solubility, favoring bioavailability .
Structure-Activity Relationship (SAR) Insights
- Position 3 :
- Position 6 :
- Chlorine allows facile derivatization (e.g., nucleophilic substitution with amines or piperazines) to optimize potency .
Biological Activity
6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, emphasizing its antiproliferative and antimicrobial properties.
Chemical Structure and Properties
The compound has the following molecular formula: C13H11ClN4O2. Its structure features a triazolo-pyridazine core, which is known for various biological activities. The presence of chlorine and methoxy groups enhances its pharmacological profile.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes the formation of the triazole ring followed by chlorination and substitution reactions to introduce the methoxy groups.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma).
- IC50 Values : Compounds in this class typically show IC50 values in the low micromolar range. For example, a closely related compound demonstrated an IC50 of 0.008 μM against A549 cells .
Table 1 summarizes the antiproliferative activity of selected triazolo-pyridazines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-Chloro-3-(2,4-dimethoxyphenyl) | A549 | 0.008 |
| Related Compound 1 | SGC-7901 | 0.014 |
| Related Compound 2 | HT-1080 | 0.012 |
The mechanism of action for these compounds often involves the inhibition of tubulin polymerization. This disrupts microtubule dynamics during cell division, leading to cell cycle arrest at the G2/M phase . Molecular docking studies suggest that these compounds bind to the colchicine site on tubulin .
Antimicrobial Activity
In addition to anticancer properties, compounds within this chemical class have shown promising antimicrobial activity:
- In Vitro Studies : Compounds were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens.
- Results : Some derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .
Table 2 provides an overview of antimicrobial efficacy:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 6-Chloro-3-(2,4-dimethoxyphenyl) | Staphylococcus aureus | 0.22 |
| Another Derivative | Staphylococcus epidermidis | 0.25 |
Case Studies
A notable study synthesized a series of triazolo-pyridazines and evaluated their biological activities. The results demonstrated that structural modifications significantly influenced both antiproliferative and antimicrobial activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
